1-Adamantyl bromomethyl ketone
Overview
Description
Synthesis Analysis
1-Adamantyl bromomethyl ketone can be synthesized through the reaction of adamantane with bromine and subsequent modifications. The compound has been explored in reactions with azoles, leading to N-alkylation products under specific conditions, showcasing its versatility in synthetic organic chemistry (Danilin et al., 1999).
Molecular Structure Analysis
The molecular structure of 1-adamantyl bromomethyl ketone, like other adamantyl derivatives, features a rigid, three-dimensional framework that significantly influences its chemical reactivity and physical properties. The adamantane core provides a bulky, hydrophobic moiety that can impact the solubility and reactivity of the compound.
Chemical Reactions and Properties
1-Adamantyl bromomethyl ketone participates in various chemical reactions, including alkylation, where it reacts with azoles to form N-alkylation products. These reactions are facilitated by the presence of sodium hydride in hexamethylphosphorotriamide, highlighting the compound's reactive bromomethyl group (Danilin et al., 1999).
Scientific Research Applications
Synthesis and Reactivity
1-Adamantyl bromomethyl ketone has been utilized in various synthesis and reactivity studies. It has been used in the synthesis of halothiazoles, where reactions with potassium thiocyanate in dimethylformamide yielded corresponding thiocyanatoketones. These thiocyanatoketones further cyclize into chlorothiazoles (Makarova, Zemtsova, & Moiseev, 2001). Additionally, 1-Adamantyl bromomethyl ketone has been involved in reactions with acetylacetone and ethyl acetoacetate, leading to the formation of various ketone derivatives (Danilin, Purygin, Makarova, Zemtsova, & Moiseev, 2001).
Polymerization
The compound has been used in the polymerization of 1-adamantyl 4-vinylphenyl ketone, a styrene derivative, demonstrating its utility in creating polymers with specific properties. This polymerization, conducted in tetrahydrofuran, resulted in polymers with predicted molecular weights and narrow molecular weight distributions (Matsuoka, Goseki, Uchida, & Ishizone, 2017).
Cyclization of Diketones
In the synthesis of cyclic β- and γ-diketones of the adamantane series, 1-Adamantyl bromomethyl ketone reacted with cyclic enamines. This led to cyclization of the β-diketones obtained by reacting with hydroxylamine and phenylhydrazine (Makarova, Moiseev, & Zemtsova, 2001).
Synthesis of Ester Derivatives
In a study focused on synthesizing novel adamantane-based ester derivatives, 1-Adamantyl bromomethyl ketone was reacted with various carboxylic acids. This reaction highlighted the adamantyl moiety's role as an effective building block in synthesizing 2-oxopropyl benzoate derivatives (Kumar et al., 2015).
Interaction with Cyclooxygenase Enzymes
In medical research, a study aimed to prepare an adamantyl derivative from 1-Adamantyl bromomethyl ketone and evaluate its interaction with cyclooxygenase enzymes. This study suggested potential applications in pain treatment (Figueroa‐Valverde et al., 2021).
Safety And Hazards
1-Adamantyl bromomethyl ketone is considered hazardous. It may cause skin and eye irritation, and it may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
The high reactivity of 1-Adamantyl bromomethyl ketone offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
1-(1-adamantyl)-2-bromoethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCDIRFSULAMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199229 | |
Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl bromomethyl ketone | |
CAS RN |
5122-82-7 | |
Record name | Adamantyl bromomethyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5122-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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